molecular formula C50H66N10O11 B14200795 L-Threonyl-L-leucyl-L-tryptophyl-L-lysyl-L-seryl-L-tyrosyl-L-tryptophan CAS No. 915146-76-8

L-Threonyl-L-leucyl-L-tryptophyl-L-lysyl-L-seryl-L-tyrosyl-L-tryptophan

Cat. No.: B14200795
CAS No.: 915146-76-8
M. Wt: 983.1 g/mol
InChI Key: QQXGKOCLKHMHJE-GIBAECJYSA-N
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Description

L-Threonyl-L-leucyl-L-tryptophyl-L-lysyl-L-seryl-L-tyrosyl-L-tryptophan is a complex peptide compound composed of eight amino acids. This peptide sequence is significant in various biochemical and pharmaceutical applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-L-leucyl-L-tryptophyl-L-lysyl-L-seryl-L-tyrosyl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the growing peptide chain.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for further coupling.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple peptide sequences simultaneously, ensuring high throughput and consistency. The peptides are then purified using techniques like HPLC (high-performance liquid chromatography) to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-L-leucyl-L-tryptophyl-L-lysyl-L-seryl-L-tyrosyl-L-tryptophan can undergo various chemical reactions, including:

    Oxidation: The tryptophan and tyrosine residues can be oxidized using reagents like hydrogen peroxide or iodine.

    Reduction: Disulfide bonds, if present, can be reduced using agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).

    Substitution: Amino acid residues can be substituted using site-directed mutagenesis or chemical modification techniques.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.

    Reduction: DTT, TCEP, and other reducing agents.

    Substitution: Site-directed mutagenesis kits, chemical modification reagents.

Major Products Formed

    Oxidation: Oxidized tryptophan and tyrosine derivatives.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Modified peptide with substituted amino acid residues.

Scientific Research Applications

L-Threonyl-L-leucyl-L-tryptophyl-L-lysyl-L-seryl-L-tyrosyl-L-tryptophan has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and signal transduction pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of L-Threonyl-L-leucyl-L-tryptophyl-L-lysyl-L-seryl-L-tyrosyl-L-tryptophan involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl
  • Glycine, L-histidyl-L-alanyl-L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl

Uniqueness

L-Threonyl-L-leucyl-L-tryptophyl-L-lysyl-L-seryl-L-tyrosyl-L-tryptophan is unique due to its specific sequence and the presence of multiple aromatic and polar amino acids. This combination imparts distinct structural and functional properties, making it valuable for various research and industrial applications.

Properties

CAS No.

915146-76-8

Molecular Formula

C50H66N10O11

Molecular Weight

983.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C50H66N10O11/c1-27(2)20-38(58-49(69)43(52)28(3)62)45(65)57-40(22-30-24-53-35-12-6-4-10-33(30)35)47(67)55-37(14-8-9-19-51)44(64)60-42(26-61)48(68)56-39(21-29-15-17-32(63)18-16-29)46(66)59-41(50(70)71)23-31-25-54-36-13-7-5-11-34(31)36/h4-7,10-13,15-18,24-25,27-28,37-43,53-54,61-63H,8-9,14,19-23,26,51-52H2,1-3H3,(H,55,67)(H,56,68)(H,57,65)(H,58,69)(H,59,66)(H,60,64)(H,70,71)/t28-,37+,38+,39+,40+,41+,42+,43+/m1/s1

InChI Key

QQXGKOCLKHMHJE-GIBAECJYSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C(C(C)O)N

Origin of Product

United States

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